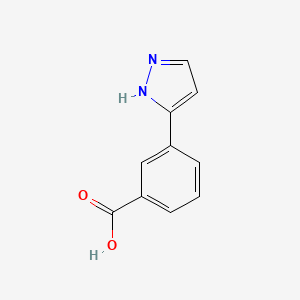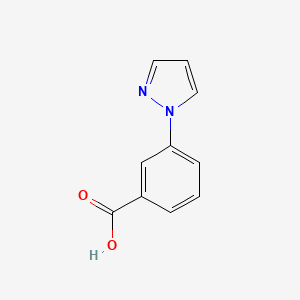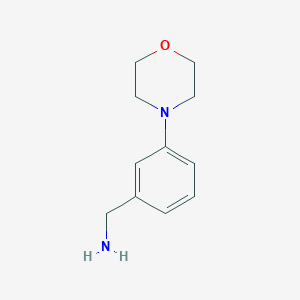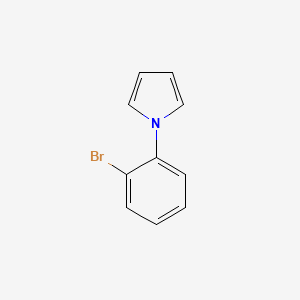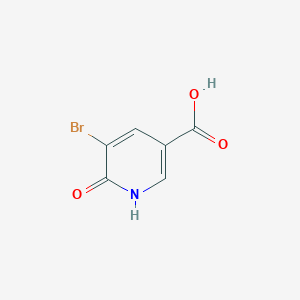
5-Bromo-6-hydroxynicotinic acid
Vue d'ensemble
Description
5-Bromo-6-hydroxynicotinic acid is a brominated derivative of nicotinic acid, which is a form of vitamin B3 or niacin. This compound is of interest due to its potential applications in pharmaceutical chemistry, particularly as a building block for the synthesis of various pharmacologically active molecules.
Synthesis Analysis
The synthesis of related brominated pyridine compounds has been explored in several studies. For instance, an efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a compound with relevance to dopamine and serotonin receptor antagonists, has been described. This synthesis involves a regioselective substitution reaction, methoxylation, and bromination steps to achieve the desired product with an overall yield of 67% . Although this synthesis does not directly pertain to 5-bromo-6-hydroxynicotinic acid, the methodologies employed could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of brominated nicotinic acid derivatives is characterized by the presence of a pyridine ring substituted with bromine and other functional groups. The structure of these compounds is confirmed using spectroscopic techniques such as infrared spectroscopy, which can provide insights into the electronic effects and hydrogen bonding tendencies within the molecule .
Chemical Reactions Analysis
Brominated pyridine derivatives can undergo various chemical reactions, including electrocatalytic carboxylation. For example, 2-amino-5-bromopyridine has been carboxylated using CO2 in an ionic liquid to yield 6-aminonicotinic acid with high selectivity and yield . This reaction showcases the reactivity of brominated pyridines in the presence of electrochemical conditions and could be relevant for the functionalization of 5-bromo-6-hydroxynicotinic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-bromo-6-hydroxynicotinic acid can be inferred from related compounds. An improved procedure for the large-scale preparation of 5-bromo-2-hydroxynicotinic acid has been reported, which involves the bromination of 2-hydroxynicotinic acid using sodium hypobromite. This method provides a safe and efficient route to high yields of the brominated product . The properties of this compound, such as solubility, melting point, and stability, would be important for its handling and use in further chemical transformations.
Applications De Recherche Scientifique
Synthesis and Preparation
5-Bromo-6-hydroxynicotinic acid can be synthesized efficiently and safely. A large-scale preparation method involves the bromination of 2-hydroxynicotinic acid using sodium hypobromite, avoiding the use of hazardous elemental bromine (Haché, Duceppe, & Beaulieu, 2002).
Biochemical Applications
This compound plays a role in biochemical processes. For example, 6-hydroxynicotinate 3-monooxygenase, a monomeric enzyme from Pseudomonas fluorescens, catalyzes the oxidative decarboxylation of 6-hydroxynicotinate. This enzyme is involved in the synthesis of 2,5-dihydroxypyridine, a precursor for chemicals like 5-aminolevulinic acid used in plant growth, herbicides, and cancer therapy (Nakano et al., 1999).
Electrocatalysis
5-Bromo-6-hydroxynicotinic acid is significant in electrocatalysis. For instance, electrocatalytic synthesis of 6-aminonicotinic acid, a derivative, has been explored using electrochemical reduction in the presence of CO2. This process shows potential for green chemistry applications (Gennaro et al., 2004).
Spectroscopy and Structural Studies
Infrared multiple-photon dissociation spectroscopy studies have been conducted on deprotonated 6-hydroxynicotinic acid to understand its gas-phase structure. Such studies are crucial in the analysis of industrial products and model systems for tautomerization of N-heterocyclic compounds (van Stipdonk et al., 2014).
Microbial Conversion and Biodegradation
Microbial processes involving 5-Bromo-6-hydroxynicotinic acid include its conversion to 6-hydroxynicotinic acid by specific bacteria, which is a step in nicotinic acid degradation. This process is crucial for understanding microbial pathways and potential applications in bioremediation or biochemical production (Ensign & Rittenberg, 1964).
Pharmacological and Health Research
Research has also explored derivatives of 5-hydroxynicotinic acid for their potential cardioprotective actions. Studies on specific derivatives have shown promising results in reducing diastolic dysfunction and protecting against ischemia/reperfusion injury, indicating a potential avenue for therapeutic applications (Danilenko, 2017).
Safety And Hazards
Propriétés
IUPAC Name |
5-bromo-6-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO3/c7-4-1-3(6(10)11)2-8-5(4)9/h1-2H,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDLYKZCJBGXPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377398 | |
| Record name | 5-bromo-6-hydroxynicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-hydroxynicotinic acid | |
CAS RN |
41668-13-7 | |
| Record name | 5-bromo-6-hydroxynicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-6-hydroxynicotinic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



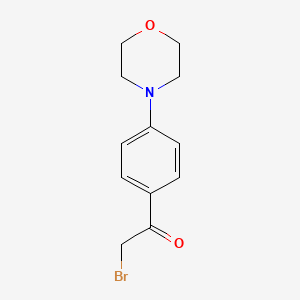



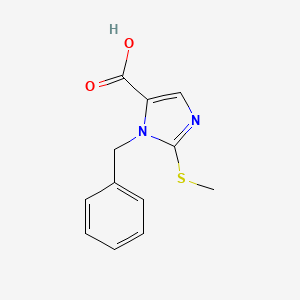
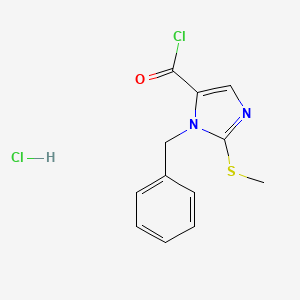
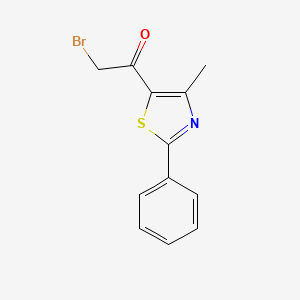
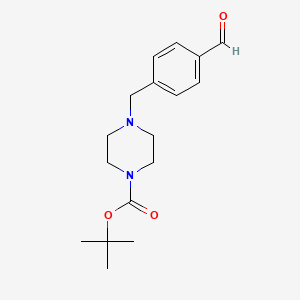
![Tert-butyl 4-[4-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1273743.png)
![5-Bromobenzo[b]furan-2-carbonyl chloride](/img/structure/B1273745.png)
